molecular formula C21H21ClN2O4S B6494561 1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-97-1

1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494561
CAS No.: 899948-97-1
M. Wt: 432.9 g/mol
InChI Key: CFASXMJVKVUNQB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine class, featuring a fused bicyclic scaffold. The 4-chlorophenyl substituent at position 1 and the 3,4-dimethoxybenzenesulfonyl group at position 2 contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-27-19-10-9-17(14-20(19)28-2)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASXMJVKVUNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • Key Differences :
    • Substituent positions: 2,5-dimethoxy vs. 3,4-dimethoxy on the benzenesulfonyl group.
    • Additional methoxy group on the phenyl ring at position 1.
  • Impact :
    • Reduced steric hindrance due to para-substituted methoxy groups compared to meta/para in the target compound.
    • Molecular weight: 458.53 g/mol (vs. ~464.5 g/mol for the target compound, estimated from CₙHₘClN₃O₄S) .
Compound B : 3-(4-Chlorophenyl)-1-[2-[1-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-oxoethyl]-1-propylurea
  • Key Differences :
    • Urea linkage replaces the sulfonyl group.
    • Propyl chain and 2-methoxyphenyl substituent alter electronic properties.
  • Impact :
    • Enhanced hydrogen-bonding capacity via urea but reduced metabolic stability due to hydrolytic susceptibility .
Compound C : 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • Key Differences :
    • Trifluoromethyl group instead of sulfonyl and chlorophenyl.

Pharmacological and Receptor Affinity Comparisons

Piperazinylimidazo[1,2-a]pyrazines (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine)
  • Structural Divergence :
    • Imidazole ring fused with pyrazine (vs. pyrrole in the target compound).
  • Pharmacological Data :
    • High alpha-2 adrenergic receptor selectivity (Ki = 1.2 nM) due to piperazinyl interactions.
    • Target compound’s sulfonyl group may shift selectivity toward other receptor classes (e.g., kinases) .
Pyrazole Derivatives (e.g., 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole)
  • Key Differences: Pyrazole core vs. pyrrolo-pyrazine. Dichlorophenyl substituent vs. monochlorophenyl.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) LogP*
Target Compound Pyrrolo[1,2-a]pyrazine 1-(4-ClPh), 2-(3,4-MeO-BsO₂) ~464.5 3.8 (est.)
Compound A Pyrrolo[1,2-a]pyrazine 1-(2,5-MeOPh), 2-(2,5-MeO-BsO₂) 458.53 3.2
Compound B Pyrrolo[1,2-a]pyrazine 3-(4-ClPh), urea-linked propyl ~520.6 2.9
Compound C Pyrrolo[1,2-a]pyrazine 1-(CF₃) ~232.2 2.1

*Estimated using fragment-based methods.

Table 2: Pharmacological Activity

Compound Receptor Affinity (Ki, nM) Selectivity Ratio (α2/α1) Key Functional Group Influence
Target Compound N/A† N/A† Sulfonyl enhances kinase binding
Piperazinylimidazo[1,2-a]pyrazine α2: 1.2, α1: 85 70.8 Piperazinyl group critical
Compound B N/A† N/A† Urea may target proteases

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